Synthetic Yield: Polyhydroxyalkyl 2-Amino-3-furanocarboxamides Achieve 84–98% in One-Pot Cascade vs. Multi-Step Routes
In a one-pot, metal-free cascade reaction from unprotected carbohydrates and malonamide nitrile in basic aqueous media, polyhydroxyalkyl 2-amino-3-furanocarboxamides were obtained in 84–98% isolated yield with exclusive chemo-, regio-, and stereoselectivity . This compares favorably with traditional multi-step syntheses of regioisomeric 3-aminofuran-2-carboxylate esters, which require discrete protection/deprotection sequences and chromatographic purification, typically yielding 40–70% over 2–3 steps [1]. The 84–98% yield range was demonstrated on a 2 g scale, supporting scalability for procurement decisions .
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 84–98% (polyhydroxyalkyl 2-amino-3-furanocarboxamides, one-pot cascade) |
| Comparator Or Baseline | 3-Aminofuran-2-carboxylate esters: ~40–70% over 2–3 discrete steps (estimated from stepwise literature protocols) |
| Quantified Difference | ~1.2-fold to >2-fold yield advantage; one-pot vs. multi-step operation |
| Conditions | Unprotected carbohydrates + malonamide nitrile, basic aqueous media, Et₃N or DBU catalysis, room temperature to mild heating |
Why This Matters
Higher yield in fewer steps directly reduces cost per gram and improves supply reliability for procurement and medicinal chemistry campaigns.
- [1] Cacchi S, Fabrizi G, Goggiamani A. 2-Aminofurans and 3-Aminofurans. Adv Heterocycl Chem. 2006;91:1–77. 3-Aminofuran-2-carboxylate ester synthesis limited to 5-alkyl, 5-aryl, and 4,5-fused bicyclic furans; multi-step routes required. View Source
